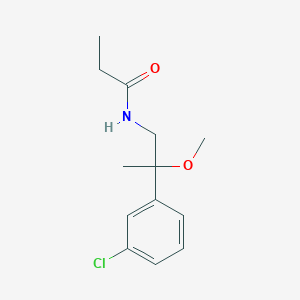

N-(2-(3-chlorophenyl)-2-methoxypropyl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

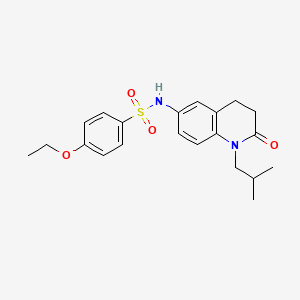

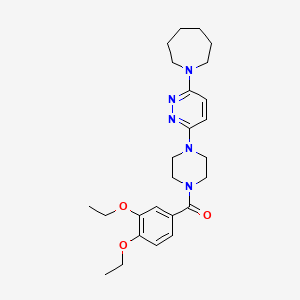

The synthesis of similar compounds often involves reactions with various reagents . For instance, the synthesis of piperazine derivatives, which are structurally similar, includes cyclization of 1,2-diamine derivatives with sulfonium salts .

Molecular Structure Analysis

The molecular structure of a compound similar to “N-(2-(3-chlorophenyl)-2-methoxypropyl)propionamide”, known as Propanamide, has the chemical formula CH3CH2C=O(NH2) . The structure comprises a planar CNOS core .

Chemical Reactions Analysis

Propanamide, a related compound, can participate in a Hoffman rearrangement to produce ethylamine gas . Other reactions include the condensation reaction between urea and propanoic acid, or the dehydration of ammonium propionate .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Studies have shown that certain propionamide derivatives, including those with chlorophenyl and methoxy groups, exhibit anticonvulsant activity. For example, omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives demonstrated activity against seizures induced by maximal electroshock. Specifically, a compound with an o-chlorophenyl group was identified as the most active in the series (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002). Furthermore, N-Benzyl-2-amino-3-methoxypropionamides were recognized as active agents in the treatment of central nervous system disorders like epilepsy (Habernickel, 2003).

Antibacterial and Antifungal Activities

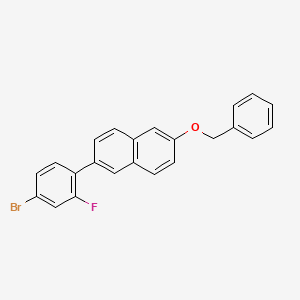

Certain propionamide derivatives have shown significant antibacterial and antifungal activities. Specifically, 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and screened, showing comparable antimicrobial activity to standard agents like Ampicillin and Flucanazole. Some compounds exhibited potent inhibitory effects against a variety of tested strains (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Fungicidal Activities

Research has highlighted the fungicidal potential of certain propionamide derivatives. For instance, an ultrasound-promoted synthesis approach was used to create trifluoroatrolactamide libraries, which exhibited broad-spectrum fungicidal activities. Specific derivatives demonstrated significant efficacy against all tested fungal species (Yu, Zhu, Bian, Cui, Du, Li, & Zhao, 2014).

Herbicidal Activity

Novel propionamide derivatives have also been identified as potent herbicides. For example, certain N-allyloxy/propargyloxy aryloxyphenoxy propionamide compounds showed superior effectiveness compared to commercial herbicides against specific grass species. These compounds were also deemed safe for crops such as soybean, rape, and cotton, suggesting potential agricultural applications (Liu, Huang, Liu, Hu, Lei, Ren, & Huang, 2016).

Eigenschaften

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-4-12(16)15-9-13(2,17-3)10-6-5-7-11(14)8-10/h5-8H,4,9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQLYOSUPLDYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-chlorophenyl)-2-methoxypropyl)propionamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628729.png)

![N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2628732.png)

![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)

![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)

![N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea](/img/structure/B2628742.png)

![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2628744.png)

![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2628751.png)